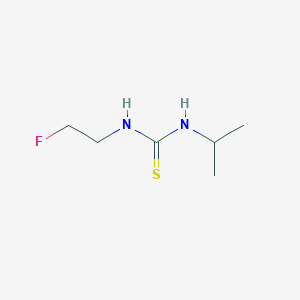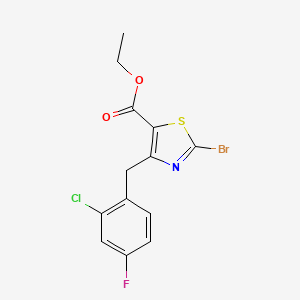
3-(2-Fluoroethyl)-1-(propan-2-yl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Fluoroethyl)-1-(propan-2-yl)thiourea is an organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluoroethyl)-1-(propan-2-yl)thiourea typically involves the reaction of 2-fluoroethylamine with isopropyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under reflux conditions. The reaction proceeds through the nucleophilic attack of the amine on the isothiocyanate, forming the desired thiourea compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Fluoroethyl)-1-(propan-2-yl)thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can lead to the formation of corresponding amines or thiols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluoroethyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol as a solvent.
Substitution: Sodium hydroxide, potassium cyanide, various amines, polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, thiols.
Substitution: Hydroxyethyl, cyanoethyl, aminoethyl derivatives.
Aplicaciones Científicas De Investigación
3-(2-Fluoroethyl)-1-(propan-2-yl)thiourea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator. It may interact with specific proteins or enzymes, affecting their activity.
Medicine: Explored for its potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 3-(2-Fluoroethyl)-1-(propan-2-yl)thiourea involves its interaction with molecular targets such as enzymes or receptors. The compound can form hydrogen bonds, electrostatic interactions, or covalent bonds with these targets, leading to changes in their activity or function. The specific pathways involved depend on the biological context and the nature of the target molecule.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(2-Chloroethyl)-1-(propan-2-yl)thiourea
- 3-(2-Bromoethyl)-1-(propan-2-yl)thiourea
- 3-(2-Iodoethyl)-1-(propan-2-yl)thiourea
Uniqueness
3-(2-Fluoroethyl)-1-(propan-2-yl)thiourea is unique due to the presence of the fluoroethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. The fluorine atom can also influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C6H13FN2S |
|---|---|
Peso molecular |
164.25 g/mol |
Nombre IUPAC |
1-(2-fluoroethyl)-3-propan-2-ylthiourea |
InChI |
InChI=1S/C6H13FN2S/c1-5(2)9-6(10)8-4-3-7/h5H,3-4H2,1-2H3,(H2,8,9,10) |
Clave InChI |
SKLFFGQTJJCORC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NC(=S)NCCF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![{[(1,4-Dichloro-3-iodobutan-2-yl)oxy]methyl}benzene](/img/structure/B13080993.png)

![Tert-butyl 2-aminobicyclo[2.2.2]octane-2-carboxylate](/img/structure/B13080997.png)

![2-(2-Methylcyclopropyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13081015.png)

![4-Chloro-1-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13081031.png)
![4-[(2,5-Dichlorophenyl)methylidene]piperidine](/img/structure/B13081038.png)
![Diethyl({3-[(2-methyloxolan-3-yl)amino]propyl})amine](/img/structure/B13081041.png)



